ethyl (2Z)-2-[3-[(4-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate
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Overview
Description
Ethyl (2Z)-2-[3-[(4-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate is a complex organic compound with a unique structure that includes a nitrobenzoyl group, an isoindole moiety, and an oxobutanoate ester
Preparation Methods
The synthesis of ethyl (2Z)-2-[3-[(4-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the nitrobenzoyl intermediate: This step involves the nitration of benzoyl chloride to form 4-nitrobenzoyl chloride.
Coupling with isoindole: The 4-nitrobenzoyl chloride is then reacted with isoindole to form the 4-nitrobenzoyl-isoindole intermediate.
Formation of the oxobutanoate ester: The final step involves the reaction of the 4-nitrobenzoyl-isoindole intermediate with ethyl acetoacetate under basic conditions to form the desired product.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl (2Z)-2-[3-[(4-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, nucleophiles such as amines or alcohols, and acidic or basic hydrolysis conditions. Major products formed from these reactions include the corresponding amine, substituted esters, and carboxylic acids.
Scientific Research Applications
Ethyl (2Z)-2-[3-[(4-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate has several scientific research applications:
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structure.
Industry: The compound can be used in the synthesis of various fine chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl (2Z)-2-[3-[(4-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The nitrobenzoyl group can participate in redox reactions, while the isoindole moiety can interact with biological macromolecules such as proteins and nucleic acids. The oxobutanoate ester group can undergo hydrolysis to release active metabolites that exert biological effects.
Comparison with Similar Compounds
Ethyl (2Z)-2-[3-[(4-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate can be compared with similar compounds such as:
Ethyl 4-nitrobenzoylacetate: This compound has a similar nitrobenzoyl group and ester functionality but lacks the isoindole moiety.
4-Nitro-N-(3-((4-nitrobenzoyl)amino)phenyl)benzamide: This compound contains a similar nitrobenzoyl group but has a different core structure.
N-(5-Amino-9H-benzo[a]phenoxazin-9-ylidene)propan-1-aminium chloride: This compound has a similar aromatic structure but different functional groups and applications.
The uniqueness of this compound lies in its combination of the nitrobenzoyl, isoindole, and oxobutanoate ester functionalities, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl (2Z)-2-[3-[(4-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O6/c1-3-30-21(27)17(12(2)25)18-15-6-4-5-7-16(15)19(22-18)23-20(26)13-8-10-14(11-9-13)24(28)29/h4-11H,3H2,1-2H3,(H,22,23,26)/b18-17- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRIVIJJEWXTDO-ZCXUNETKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1C2=CC=CC=C2C(=N1)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\1/C2=CC=CC=C2C(=N1)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])/C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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